molecular formula C5H8F3NO2 B13474350 ethyl (2S)-2-amino-3,3,3-trifluoropropanoate

ethyl (2S)-2-amino-3,3,3-trifluoropropanoate

Cat. No.: B13474350
M. Wt: 171.12 g/mol
InChI Key: CLPSWBHEWJZMBS-VKHMYHEASA-N
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Description

Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and three fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with ammonia or an amine under suitable conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by an amino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol or further to an alkane.

    Substitution: The fluorine atoms can be substituted by other nucleophiles such as halides, hydroxides, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the ester group can yield alcohols or alkanes.

Scientific Research Applications

Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (2S)-2-amino-3,3,3-trifluoropropanoate exerts its effects depends on its interaction with molecular targets. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate can be compared with other similar compounds such as:

    Ethyl 2-amino-3,3,3-trifluoropropanoate: Lacks the stereochemistry at the 2-position, which can affect its biological activity and interactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

    2-Amino-3,3,3-trifluoropropanoic acid: The free acid form, which can have different chemical properties and applications compared to the ester derivatives.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

ethyl (2S)-2-amino-3,3,3-trifluoropropanoate

InChI

InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1

InChI Key

CLPSWBHEWJZMBS-VKHMYHEASA-N

Isomeric SMILES

CCOC(=O)[C@@H](C(F)(F)F)N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)N

Origin of Product

United States

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